7-(Octan-2-YL)quinolin-8-OL

Beschreibung

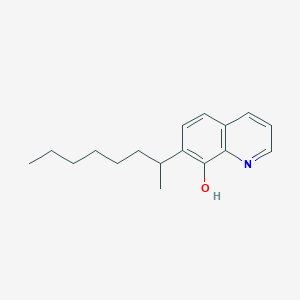

7-(Octan-2-YL)quinolin-8-OL is a derivative of 8-hydroxyquinoline (quinolin-8-ol), a heterocyclic compound with a hydroxyl group at the 8th position of the quinoline backbone. The compound features an octan-2-yl (a branched 8-carbon alkyl chain) substituent at the 7th position (Figure 1).

The European Food Safety Authority (EFSA) specifies a minimum purity of 990 g/kg for quinolin-8-ol derivatives in industrial-scale production, ensuring consistency in physicochemical properties and safety profiles . Derivatives like 7-(Octan-2-YL)quinolin-8-OL are synthesized to study the impact of substituent position and chain length on functional performance, particularly in comparison to other alkyl- or aryl-substituted quinolin-8-ol analogs .

Eigenschaften

CAS-Nummer |

88015-72-9 |

|---|---|

Molekularformel |

C17H23NO |

Molekulargewicht |

257.37 g/mol |

IUPAC-Name |

7-octan-2-ylquinolin-8-ol |

InChI |

InChI=1S/C17H23NO/c1-3-4-5-6-8-13(2)15-11-10-14-9-7-12-18-16(14)17(15)19/h7,9-13,19H,3-6,8H2,1-2H3 |

InChI-Schlüssel |

HGQMYHZIWLKGGM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(C)C1=C(C2=C(C=CC=N2)C=C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-(Octan-2-YL)chinolin-8-OL kann über verschiedene Synthesewege erfolgen. Eine übliche Methode beinhaltet die Alkylierung von Chinolin-8-ol mit einem geeigneten Alkylhalogenid, wie z. B. 2-Bromoctan, unter basischen Bedingungen. Die Reaktion verläuft typischerweise wie folgt:

Ausgangsmaterialien: Chinolin-8-ol und 2-Bromoctan.

Reaktionsbedingungen: Die Reaktion wird in Gegenwart einer Base, wie z. B. Kaliumcarbonat, in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt.

Verfahren: Chinolin-8-ol wird in dem Lösungsmittel gelöst und die Base wird hinzugefügt. Das Gemisch wird dann zum Rückfluss erhitzt und 2-Bromoctan wird tropfenweise hinzugefügt. Die Reaktion wird mehrere Stunden lang bis zur Beendigung durchgeführt.

Aufarbeitung: Das Reaktionsgemisch wird abgekühlt und das Produkt mit einem organischen Lösungsmittel, wie z. B. Ethylacetat, extrahiert. Die organische Phase wird mit Wasser gewaschen, über wasserfreiem Natriumsulfat getrocknet und unter vermindertem Druck konzentriert, um das Rohprodukt zu erhalten. Das Rohprodukt wird dann durch Säulenchromatographie gereinigt, um reines 7-(Octan-2-YL)chinolin-8-OL zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von 7-(Octan-2-YL)chinolin-8-OL kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Das Verfahren kann für höhere Ausbeuten und Kosteneffizienz optimiert werden. Durchflussreaktoren und automatisierte Systeme können eingesetzt werden, um die Effizienz und Skalierbarkeit der Synthese zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-(Octan-2-YL)chinolin-8-OL kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe an der 8. Position kann oxidiert werden, um ein Chinonderivat zu bilden.

Reduktion: Der Chinolinring kann reduziert werden, um Dihydrochinolinderivate zu bilden.

Substitution: Die Octan-2-yl-Gruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) können verwendet werden.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können in Gegenwart einer geeigneten Base verwendet werden.

Hauptprodukte

Oxidation: Chinonderivate.

Reduktion: Dihydrochinolinderivate.

Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 7-(Octan-2-YL)chinolin-8-OL beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise kann es in antimikrobiellen Anwendungen auf bakterielle Enzyme oder Zellmembranen abzielen und deren Funktion stören, was zum Zelltod führt. In Antikrebsanwendungen kann es in zelluläre Signalwege eingreifen, Apoptose induzieren oder die Zellproliferation hemmen.

Wirkmechanismus

The mechanism of action of 7-(Octan-2-YL)quinolin-8-OL involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may target bacterial enzymes or cell membranes, disrupting their function and leading to cell death. In anticancer applications, it may interfere with cellular signaling pathways, inducing apoptosis or inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Functional Performance

The position of substituents on the quinoline ring significantly influences chemical behavior. For example:

- 5-Substituted Derivatives: Ethers at the 5th position (e.g., 5-isopropyl-8-quinolinol) are studied as gasoline additives due to their thermal stability and solubility in hydrocarbons .

- This property is critical in catalysis and corrosion inhibition .

Stereochemical Considerations

The octan-2-yl group introduces chirality at the 2nd carbon of the alkyl chain. Enzymatic studies on octan-2-yl derivatives (e.g., potassium (+)-octan-2-yl sulphate) demonstrate strict stereospecificity during hydrolysis, releasing (-)-octan-2-ol with retained optical activity . This suggests that 7-(Octan-2-YL)quinolin-8-OL’s enantiomers may exhibit differential interactions in chiral environments, such as enzyme binding sites or asymmetric catalysis .

Analytical and Regulatory Compliance

The EU mandates thin-layer chromatography (TLC) and spectrophotometry (410 nm Fehling’s complex) for identifying quinolin-8-ol derivatives . 7-(Octan-2-YL)quinolin-8-OL’s branched chain may alter its Rf value in TLC compared to linear alkyl analogs, necessitating method adjustments for accurate quantification . Compliance with EFSA’s purity standards (≥990 g/kg) ensures batch-to-batch reproducibility, a challenge for derivatives with complex syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.